6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid
Description
Properties
IUPAC Name |
5-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(16)8-10(9-17-12)13(20)21/h8-9H,4-7H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDPGWOBUURKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469426 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683241-92-1 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Preparation
The precursor for the synthesis is typically 5-chloro-nicotinic acid. This compound serves as the base structure for subsequent modifications.
Boc-Piperazine Coupling
The coupling reaction involves Boc-protected piperazine and 5-chloro-nicotinic acid using coupling agents such as:
- Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP),
- N,N'-Dicyclohexylcarbodiimide (DCC),
- or similar reagents in an organic solvent like tetrahydrofuran (THF).
The reaction proceeds under mild conditions with triethylamine as a base to facilitate nucleophilic substitution.
Removal of Protecting Groups
Once the Boc-piperazine is successfully coupled to the nicotinic acid derivative, the Boc group can be removed using acidic conditions such as trifluoroacetic acid (TFA) in methylene chloride or concentrated hydrochloric acid.
Final Purification
The crude product is purified using recrystallization or chromatographic techniques to yield high-purity This compound.
Reaction Conditions
| Step | Reagents | Solvents | Temperature | Time |
|---|---|---|---|---|
| Coupling Reaction | Boc-piperazine, BOP or DCC, triethylamine | THF | Room temperature | 12–24 hours |
| Boc Deprotection | TFA or HCl | Methylene chloride | Room temperature | 1–2 hours |
| Final Purification | Chromatography or recrystallization | Ethanol/Water mix | Variable | As required |
Analysis and Characterization
The synthesized compound is characterized by:
- Mass Spectrometry (MS) : Confirms molecular weight (341.79 g/mol).
- Nuclear Magnetic Resonance (NMR) : Verifies structural integrity.
- Elemental Analysis : Ensures purity and composition.
- High-performance Liquid Chromatography (HPLC) : Assesses purity levels.
Notes on Optimization
Several factors influence the yield and purity:
- Reaction Temperature : Maintaining optimal conditions prevents side reactions.
- Stoichiometry : Using excess coupling agents ensures complete reaction.
- Protecting Group Removal : Controlled acidic conditions avoid degradation of sensitive groups.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the nitro group (if present) or the chloronicotinic acid moiety, converting them into amines or other reduced forms.
-
Substitution: : The chlorine atom in the chloronicotinic acid moiety can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can generate a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical properties of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid. The compound features a piperazine moiety, which is often associated with pharmacological activity, particularly in the development of central nervous system (CNS) agents.
- Molecular Formula : C14H18ClN3O2
- Molecular Weight : 283.76 g/mol
- IUPAC Name : 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5-chloropyridine-3-carboxylic acid
Anticancer Activity
Recent studies have indicated that derivatives of chloronicotinic acid exhibit significant anticancer properties. The piperazine group enhances the bioactivity of these compounds by improving solubility and cellular uptake. For instance, a study demonstrated that modifications to the chloronicotinic scaffold could lead to compounds with potent activity against various cancer cell lines, including breast and lung cancer cells .
Neurological Disorders
The compound's piperazine structure is known for its role in neuropharmacology. Research has shown that similar compounds can act as serotonin receptor modulators, which are crucial in treating conditions like depression and anxiety. The incorporation of the tert-butoxycarbonyl group may enhance the selectivity and potency of these compounds at specific receptors .
Data Table: Summary of Biological Activities
| Activity Type | Target Disease/Condition | Reference |
|---|---|---|
| Anticancer | Breast Cancer | |
| Anticancer | Lung Cancer | |
| Neurological Modulation | Depression | |
| Neurological Modulation | Anxiety |
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University evaluated the effectiveness of various chloronicotinic acid derivatives, including this compound, against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: CNS Activity
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its effects on serotonin receptors. The study found that it exhibited selective binding affinity towards the 5-HT2A receptor, which is implicated in mood regulation. This highlights its potential utility in developing treatments for mood disorders .
Mechanism of Action
The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and chloronicotinic acid moiety allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Key Observations :
- The target compound’s chlorine atom increases molecular weight compared to non-halogenated analogs (e.g., 2-[4-(tert-Boc)piperazin-1-yl]isonicotinic acid) and enhances electrophilic reactivity .
- Unlike boronic acid derivatives (e.g., ), the target lacks cross-coupling functionality but may serve as a carboxylate precursor for amide bond formation .
Research Findings and Market Data
- Pricing Trends: High-cost analogs like 4-[4-(tert-Boc)piperazino]benzoic acid (JPY 26,900/g) suggest the target compound is similarly priced due to complex synthesis and Boc-protection steps .
- Solubility: The chlorine substituent likely reduces aqueous solubility compared to non-halogenated analogs but improves lipid membrane permeability, a trade-off critical for bioavailability .
Biological Activity
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid (CAS No. 683241-92-1) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a chloronicotinic acid moiety. The synthesis involves several key steps:
- Formation of the Piperazine Derivative : Piperazine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the Boc group.
- Chlorination of Nicotinic Acid : Nicotinic acid is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to yield 5-chloronicotinic acid.
- Coupling Reaction : The Boc-protected piperazine is coupled with 5-chloronicotinic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or EDC, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine and chloronicotinic acid components allow for binding at active or allosteric sites, which can modulate enzyme activity or receptor signaling pathways.
Antioxidant Activity
Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. Studies have shown that compounds containing similar structural motifs can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Cytotoxicity
Cytotoxicity assays have demonstrated that compounds with similar structures can selectively inhibit cancer cell growth while sparing normal cells. For example, studies on related compounds revealed cytotoxic effects against human lung cancer cells (A549) and highlighted the importance of structural modifications in enhancing selectivity and potency .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antioxidant Studies : A series of thiazolyl-catechol compounds were synthesized and evaluated for their antioxidant activities, showing promising results that encourage further exploration of structural modifications for enhanced efficacy .
- Cytotoxicity Evaluations : In vitro studies involving human foreskin fibroblasts (BJ) and A549 cells demonstrated varying degrees of cytotoxicity among synthesized derivatives, emphasizing the potential for developing targeted cancer therapies based on structural variations .
Comparative Analysis
Q & A
Q. What are the common synthetic routes for 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a nicotinic acid derivative (e.g., ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate) can react with tert-butoxycarbonyl (Boc)-protected piperazine under reflux in THF/EtOH with triethylamine as a base . Alternatively, Suzuki-Miyaura cross-coupling reactions using Pd(dppf)Cl₂ as a catalyst under microwave irradiation (140°C, 20 min) have been employed to introduce aryl/heteroaryl groups to the pyrimidine core, yielding intermediates that can be deprotected to generate the final compound .
Q. How is the compound purified after synthesis?
- Methodological Answer: Post-synthesis purification often involves flash chromatography on silica gel, particularly for intermediates with Boc-protecting groups. For example, after coupling reactions, the crude product is dissolved in ethyl acetate (EA), washed with brine, dried over Na₂SO₄, and concentrated before purification . Recrystallization or HPLC may also be used for final purity optimization, depending on the sensitivity of functional groups.
Q. What analytical techniques confirm its structural identity and purity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and Boc-group integrity. Mass spectrometry (MS) validates molecular weight, with exact mass measurements (e.g., using NIST Standard Reference Database 69) ensuring precision . High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>95%), while differential scanning calorimetry (DSC) can assess thermal stability and melting points (e.g., 112–113°C for related Boc-protected intermediates) .
Advanced Research Questions
Q. How can low yields in cross-coupling reactions involving this compound be optimized?
- Methodological Answer: Yield optimization requires systematic parameter adjustments:
- Catalyst selection: Pd(dppf)Cl₂ is effective for Suzuki reactions, but alternatives like Pd(PPh₃)₄ may reduce side products .
- Solvent systems: Polar aprotic solvents (e.g., dioxane/water mixtures) enhance reactivity, while microwave irradiation reduces reaction time and improves homogeneity .
- Stoichiometry: A 10–20% excess of boronic acid reagents (e.g., 3-methoxyphenylboronic acid) ensures complete coupling, as seen in 37.5% yield improvements under optimized conditions .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity and stability?
- Methodological Answer: The Boc group acts as a protecting amine, preventing unwanted nucleophilic reactions during synthesis. However, it is acid-labile, requiring careful pH control (e.g., using Na₂CO₃ in aqueous phases) to avoid premature deprotection . Stability studies under thermal and hydrolytic stress (e.g., 40–60°C, pH 1–9) can identify degradation pathways, with LC-MS monitoring Boc removal kinetics .
Q. How do contradictions in reported synthetic methods impact reproducibility?
- Methodological Answer: Discrepancies in yields (e.g., 37.5% in microwave-assisted vs. 60–70% in conventional heating) often arise from differences in reaction scaling, catalyst activity, or purification efficiency. Researchers should validate protocols using controlled variables (e.g., catalyst batch, solvent purity) and employ Design of Experiments (DoE) to identify critical factors .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer: SAR studies focus on modifying:
- Piperazine ring: Introducing substituents (e.g., methyl, benzyl) to alter steric and electronic effects on receptor binding .
- Chloronicotinic acid core: Replacing chlorine with fluoro or cyano groups to assess halogen bonding contributions .
Biological assays (e.g., enzyme inhibition, receptor binding) should use standardized protocols (e.g., buffer pH 6.5 for stability) to compare analog potency .
Q. What challenges arise in characterizing degradation products of this compound?
- Methodological Answer: Degradation products (e.g., de-Boc intermediates, oxidized piperazine rings) require advanced analytical workflows:
- LC-MS/MS: Identifies fragments via collision-induced dissociation (CID), with exact mass matching (<5 ppm error) .
- Forced degradation studies: Expose the compound to heat (60°C), UV light, and oxidative conditions (H₂O₂) to simulate stability profiles .
- Isolation via preparative HPLC: Enables structural elucidation of minor impurities (<0.1%) using 2D NMR techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
